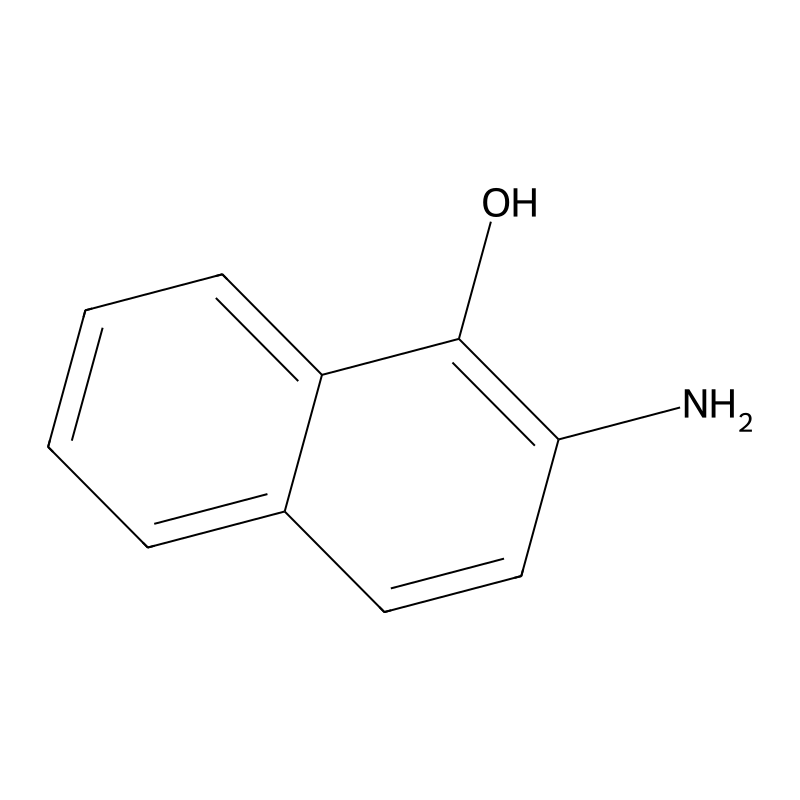2-Amino-1-naphthol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Amino-1-naphthol (2-AN) is an organic compound with the chemical formula C₁₀H₉NO. It is a white to light yellow crystalline solid [Source: PubChem, National Institutes of Health, ]. While not as widely used as its isomer 1-Amino-2-naphthol, 2-AN finds applications in various areas of scientific research.
Photochromic Materials
One intriguing application of 2-AN lies in the development of photochromic materials. These materials exhibit reversible changes in color or light absorption upon exposure to light. 2-AN can undergo condensation reactions with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines [Source: Sigma-Aldrich, 1-Amino-2-naphthol technical grade, 90, ]. These spirooxazines exhibit promising properties for applications in areas such as optical data storage and molecular switches.
Fluorescent Probes
2-AN can also be modified to create fluorescent probes. These probes can bind to specific molecules of interest, allowing researchers to visualize and study their behavior within cells or tissues. For example, researchers have explored the use of 2-AN derivatives as fluorescent probes for the detection of reactive oxygen species (ROS) [Source: Research article on the development of 2-AN based ROS probes, ].
2-Amino-1-naphthol, with the chemical formula C₁₀H₉NO, is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a naphthalene ring. This compound exists as a solid at room temperature and is known for its distinctive properties, including its potential use in dye production and as an intermediate in various chemical syntheses. The structure consists of a naphthalene moiety with an amino group at the second position and a hydroxyl group at the first position, making it a valuable compound in organic chemistry .
- Electrophilic Substitution: The amino group activates the naphthalene ring towards electrophilic substitution, allowing for further functionalization.
- Diazotization: It can undergo diazotization to form diazonium salts, which are useful intermediates in the synthesis of azo dyes.
- Reductive Amination: The compound can react with aldehydes or ketones to form imines, which can be further reduced to amines.
These reactions highlight its versatility as a reagent in organic synthesis .
Research indicates that 2-Amino-1-naphthol exhibits various biological activities. It has been studied for its potential carcinogenic properties, particularly in relation to its metabolite 2-naphthylamine. Some studies suggest that it may induce oxidative stress and has been implicated in mutagenic effects. Its biological profile suggests caution in handling due to potential toxicity and carcinogenicity .
2-Amino-1-naphthol can be synthesized through several methods:
- Reduction of Naphthol Derivatives: Starting from 1-naphthol or 2-naphthol, reduction can yield 2-amino-1-naphthol.
- Nitration followed by Reduction: Naphthalene can be nitrated to form nitronaphthalenes, which are then reduced to yield the amino compound.
- Direct Amination: Direct amination of 1-naphthol using ammonia under specific conditions can also produce 2-amino-1-naphthol .
2-Amino-1-naphthol finds applications in various fields:
- Dye Production: It is primarily used as an intermediate in the synthesis of azo dyes.
- Pharmaceuticals: The compound is explored for potential therapeutic applications due to its biological activity.
- Chemical Reagents: It serves as a reagent in organic synthesis and analytical chemistry.
These applications underscore its importance in both industrial and research settings .
Studies on the interactions of 2-Amino-1-naphthol with other compounds have revealed its ability to form complexes with various substrates. For instance, it interacts with hemicucurbituril, enhancing its solubility and stability in aqueous solutions. Such interactions are crucial for understanding its behavior in biological systems and its potential effects when used in formulations .
Several compounds share structural similarities with 2-Amino-1-naphthol, each exhibiting unique properties:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| 1-Amino-2-naphthol | Isomer | Known human metabolite; less toxic |
| Naphthylamine | Amino compound | Carcinogenic; used in dye industry |
| 1-Naphthol | Hydroxy naphthalene | Precursor to various chemicals |
| 2-Naphthol | Hydroxy naphthalene | More reactive than 1-naphthol |
Uniqueness of 2-Amino-1-naphthol: Unlike its isomers, 2-Amino-1-naphthol's positioning of functional groups allows for distinct reactivity patterns and applications, particularly in dye synthesis and biological studies .








